Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate
CAS No.: 1415719-37-7
Cat. No.: VC2712184
Molecular Formula: C15H12ClNO4
Molecular Weight: 305.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1415719-37-7 |
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Molecular Formula | C15H12ClNO4 |
Molecular Weight | 305.71 g/mol |
IUPAC Name | ethyl 2-(2-chloro-4-formylphenoxy)pyridine-4-carboxylate |
Standard InChI | InChI=1S/C15H12ClNO4/c1-2-20-15(19)11-5-6-17-14(8-11)21-13-4-3-10(9-18)7-12(13)16/h3-9H,2H2,1H3 |
Standard InChI Key | REIHDDRTPCHBRX-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl |
Canonical SMILES | CCOC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl |
Introduction
Chemical Identity and Structure
Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate is identified by the CAS registry number 1415719-37-7 and is also known as "4-pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, ethyl ester" . The compound features a complex molecular structure with the molecular formula C15H12ClNO4 .
The structural components of this molecule include:
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A pyridine ring (isonicotinic acid moiety)
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An ethyl ester group
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A 2-chloro-4-formylphenoxy substituent
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Multiple functional groups (ester, ether, formyl, and halide)
This structural complexity contributes to the compound's potential reactivity and biological relevance.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate are summarized in the following table:
Property | Value |
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Molecular Formula | C15H12ClNO4 |
Molecular Weight | 305.7099914550781 |
Physical State | Solid |
CAS Number | 1415719-37-7 |
Reference Code | 3D-FE130578 |
The compound contains multiple reactive sites, including:
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The ester group, which can undergo hydrolysis
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The formyl group, which can participate in various condensation reactions
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The chloro substituent, which can be involved in substitution reactions
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The pyridine nitrogen, which can act as a Lewis base
Classification and Chemical Characteristics
Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate belongs to several important chemical classes:
Heterocyclic Compounds
As a compound containing a pyridine ring, it is classified as a 6-membered heterocycle. These structures are prevalent in numerous bioactive molecules and pharmaceuticals due to their stability and reactivity . The nitrogen atom in the pyridine ring contributes to the compound's ability to form hydrogen bonds and interact with biological targets.
Ester Derivatives
The compound contains an ester group characterized by having a radical attached to the oxygen substituting the hydrogen that would be found in a carboxyl group . Esters are widely used in the production of fragrances, flavors, and polymers due to their pleasant odors and reactivity .
Pyridine Derivatives
As an isonicotinate derivative, this compound is related to pyridine-based structures that have significant applications in pharmaceutical chemistry. The pyridine ring provides a rigid framework that can interact with biological receptors through hydrogen bonding and π-π interactions.
Applications and Research Relevance
Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate's structure suggests several potential applications:
Pharmaceutical Applications
As a member of nitrogen-containing heterocyclic compounds with aromatic structures, it may play a role in the synthesis of drugs with anticancer, antimicrobial, and anti-inflammatory activity . The compound's structural features could make it valuable in:
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Development of enzyme inhibitors
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Design of receptor antagonists or agonists
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Creation of novel bioactive molecules
Intermediate in Chemical Synthesis
The presence of multiple functional groups (formyl, chloro, ester) makes this compound potentially useful as a synthetic intermediate for more complex molecules. The formyl group, in particular, can serve as a versatile handle for further functionalization through condensation reactions.
Structure-Activity Relationship Studies
Compounds like Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate can be valuable in structure-activity relationship (SAR) studies, where structural modifications are systematically introduced to optimize bioavailability and selectivity .
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